JHU37152

Chemogenetics GPCR Pharmacology DREADD Technology

Choose JHU37152 for definitive chemogenetic neuronal control. Engineered to overcome the low brain penetrance and off-target conversion of CNO and C21, JHU37152 achieves an ~8:1 brain-to-serum ratio for robust target engagement at doses as low as 0.01 mg/kg. Validated in both rodent and non-human primate models, it provides high-affinity, selective activation of hM3Dq and hM4Di DREADDs, making it the essential tool for establishing causal links between neuronal activity and behavior.

Molecular Formula C19H20ClFN4
Molecular Weight 358.8 g/mol
Cat. No. B8140551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJHU37152
Molecular FormulaC19H20ClFN4
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=C2C(=CC=C4)F
InChIInChI=1S/C19H20ClFN4/c1-2-24-8-10-25(11-9-24)19-18-14(21)4-3-5-16(18)22-15-7-6-13(20)12-17(15)23-19/h3-7,12,22H,2,8-11H2,1H3
InChIKeyNZMZJNNWMSYDNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JHU37152: A High-Potency, Brain-Penetrant DREADD Agonist for Next-Generation Chemogenetics


JHU37152 is a next-generation Designer Receptors Exclusively Activated by Designer Drugs (DREADD) agonist, representing a structural evolution beyond first- and second-generation ligands like clozapine N-oxide (CNO) and Compound 21 (C21). This compound belongs to the dibenzodiazepine class and functions as a potent, blood-brain barrier (BBB)-penetrant activator of engineered human muscarinic acetylcholine receptors hM3Dq and hM4Di [1]. It was specifically developed to address critical limitations of earlier agonists, including poor brain bioavailability and off-target metabolic conversion, thereby enabling more reliable and translatable chemogenetic manipulation of neuronal activity in vivo [2].

Why JHU37152 Cannot Be Replaced by Legacy DREADD Agonists for Rigorous In Vivo Studies


Direct substitution of JHU37152 with legacy DREADD agonists like CNO or C21 introduces significant experimental variability and potential misinterpretation. The prototypical agonist CNO exhibits poor brain entry and undergoes metabolic conversion to clozapine, an antipsychotic with confounding off-target pharmacology [1]. While C21 was designed to overcome these issues, it retains low brain penetrance, weak affinity, and low in vivo DREADD occupancy, particularly in non-human primates [2]. Consequently, studies relying on these older ligands often suffer from ambiguous target engagement, reduced potency, and non-specific behavioral effects, undermining the validity of circuit-specific manipulations. JHU37152 was engineered specifically to eliminate these liabilities, providing a more definitive tool for establishing causal links between neuronal activity and behavior.

Quantitative Differentiation: JHU37152 vs. Closest Analogs in Key Performance Metrics


In Vitro DREADD Affinity and Potency: JHU37152 vs. JHU37160 and C21

JHU37152 demonstrates superior in vitro binding affinity (Ki) for the hM3Dq DREADD compared to its direct analog JHU37160 and a greater than 6-fold improvement over the second-generation ligand C21. For the hM4Di DREADD, JHU37152's potency (EC50) is higher than JHU37160's, though its binding affinity is lower [1]. This differential profile indicates a higher in vitro efficiency for activating the excitatory hM3Dq pathway, a common target in chemogenetic studies.

Chemogenetics GPCR Pharmacology DREADD Technology

In Vivo Brain Penetration and DREADD Occupancy: JHU37152 vs. CNO and C21

In stark contrast to CNO and C21, JHU37152 achieves high brain bioavailability and robust in vivo DREADD occupancy. Following a 0.1 mg/kg intraperitoneal (IP) dose in mice, JHU37152 yields a brain-to-serum concentration ratio of approximately eightfold at 30 minutes, demonstrating active brain sequestration and no significant P-glycoprotein efflux [1]. This profile is a direct, superior comparator to CNO, which is documented to have poor brain entry, and C21, which shows low brain penetrance and occupancy [2].

Pharmacokinetics Neuropharmacology Blood-Brain Barrier

In Vivo Functional Efficacy: JHU37152 Selectively Modulates Behavior at Low Doses

JHU37152 demonstrates potent and selective in vivo efficacy, inhibiting locomotor activity in transgenic D1-hM3Dq and D1-hM4Di mice at doses ranging from 0.01 to 1 mg/kg (IP). Critically, these doses did not produce significant locomotor effects in wild-type (WT) control mice, confirming that the behavioral outcome is specifically mediated by DREADD activation and not by off-target pharmacology [1]. This contrasts with CNO, where effects are often confounded by conversion to clozapine, and C21, which shows low in vivo potency [2].

Behavioral Neuroscience In Vivo Pharmacology Neuromodulation

DREADD-Specific Target Engagement: JHU37152 Exhibits High Selectivity over Endogenous Clozapine-Binding Sites

A critical differentiator for JHU37152 is its high selectivity for engineered DREADDs over endogenous clozapine-binding sites (e.g., histamine H1, muscarinic, and serotonergic receptors) in brain tissue. Using in situ [3H]clozapine displacement in brain sections from D1-DREADD mice, JHU37152 selectively displaced the radioligand from DREADD-expressing regions but not from other clozapine-binding sites at concentrations up to 10 nM [1]. This is a key advantage over its predecessor CNO, whose active metabolite clozapine binds promiscuously to numerous native CNS targets, introducing significant off-target confounds.

Target Engagement Selectivity Radioligand Binding

Formulation Advantage: JHU37152 Dihydrochloride Salt Enhances Aqueous Solubility and Experimental Workflow

While the freebase form of JHU37152 has limited water solubility, it is commercially available as a dihydrochloride (2HCl) salt, which is freely soluble in water (up to 100 mM) . This formulation advantage simplifies in vivo dosing by eliminating the need for organic co-solvents (e.g., DMSO) that can cause confounding vehicle effects or toxicity. This is a direct procurement consideration, as it directly impacts experimental reproducibility and animal welfare. While CNO is also available as a water-soluble salt, its aforementioned bioavailability and selectivity issues limit its utility.

Drug Formulation Experimental Methods Water Solubility

Optimal Research Applications for JHU37152 Based on Validated Performance Advantages


High-Fidelity Neuromodulation in Rodent Behavioral Studies Requiring Low-Dose Precision

For studies demanding robust, dose-dependent behavioral modulation with minimal off-target confounds, JHU37152 is the ligand of choice. Its ability to selectively inhibit locomotor activity in D1-DREADD mice at doses as low as 0.01 mg/kg, without affecting wild-type littermates, validates its use for establishing precise dose-response relationships and causal links between specific neuronal populations and behavior [1]. This is a significant improvement over CNO, where effects are obscured by conversion to clozapine.

CNS-Targeted Chemogenetics Where Brain Bioavailability is a Critical Hurdle

JHU37152 is specifically indicated for projects where achieving adequate brain exposure is paramount. Its high brain-to-serum ratio (~8:1) and active sequestration in brain tissue ensure that the ligand reaches its DREADD target at effective concentrations following systemic administration [1]. This property directly overcomes the primary limitation of CNO and C21, which suffer from poor brain entry and low occupancy [2].

Translational Chemogenetic Research in Non-Human Primates (NHPs)

As noted in the primary development study, C21 is particularly inefficient in non-human primate applications [1]. JHU37152, along with its analog JHU37160, was specifically developed to address this gap and has demonstrated high in vivo DREADD occupancy and functional effects in NHPs [2]. This makes JHU37152 a key enabling tool for advancing chemogenetic research in higher-order species, a critical step toward translational neuroscience.

Multimodal and Longitudinal Studies Integrating In Vivo Imaging (PET)

JHU37152 is part of a matched chemical toolset that includes the PET radiotracer [18F]JHU37107 [1]. This combination allows for non-invasive, longitudinal monitoring of DREADD expression and target engagement via PET imaging, providing a powerful theranostic platform. Researchers can first verify DREADD localization and then use JHU37152 for precise activation, enabling a new level of experimental rigor for studies of long-range neuronal projections and chronic circuit modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for JHU37152

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.